2,3,4,4'-Tetrachlorodiphenyl ether
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Overview
Description
2,3,4,4’-Tetrachlorodiphenyl ether is an organic compound with the molecular formula C12H6Cl4O It is a chlorinated diphenyl ether, which means it consists of two benzene rings connected by an oxygen atom, with four chlorine atoms attached to the rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,4’-Tetrachlorodiphenyl ether can be achieved through several methods. One common approach is the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH). Another method involves the use of silver oxide (Ag2O) as a mild base, allowing the free alcohol to react directly with the alkyl halide .
Industrial Production Methods
Industrial production of ethers, including 2,3,4,4’-Tetrachlorodiphenyl ether, often involves the sulfuric-acid-catalyzed reaction of alcohols. This method is limited to primary alcohols due to the tendency of secondary and tertiary alcohols to dehydrate and form alkenes .
Chemical Reactions Analysis
Types of Reactions
2,3,4,4’-Tetrachlorodiphenyl ether undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products depending on the conditions and reagents used.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of other functional groups present in the molecule.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated quinones, while reduction can produce dechlorinated diphenyl ethers.
Scientific Research Applications
2,3,4,4’-Tetrachlorodiphenyl ether has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3,4,4’-Tetrachlorodiphenyl ether involves its interaction with molecular targets and pathways in biological systems. The compound can undergo photodechlorination, where it absorbs light and undergoes a chemical reaction that removes chlorine atoms . This process can lead to the formation of dechlorinated and hydroxylated products, which may have different biological activities and environmental impacts .
Comparison with Similar Compounds
Similar Compounds
2,4,4’,5-Tetrachlorodiphenyl ether: This compound has a similar structure but with chlorine atoms in different positions.
2,3’,4’,5-Tetrachlorodiphenyl ether: Another isomer with chlorine atoms in different positions.
2,4,4’,6-Tetrachlorodiphenyl ether: Yet another isomer with a unique arrangement of chlorine atoms.
Uniqueness
2,3,4,4’-Tetrachlorodiphenyl ether is unique due to its specific arrangement of chlorine atoms, which can influence its chemical reactivity and biological activity. The position of chlorine atoms can affect the compound’s ability to undergo certain reactions and its interactions with biological targets.
Properties
CAS No. |
65075-01-6 |
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Molecular Formula |
C12H6Cl4O |
Molecular Weight |
308.0 g/mol |
IUPAC Name |
1,2,3-trichloro-4-(4-chlorophenoxy)benzene |
InChI |
InChI=1S/C12H6Cl4O/c13-7-1-3-8(4-2-7)17-10-6-5-9(14)11(15)12(10)16/h1-6H |
InChI Key |
ZPOBHUZRVVTGKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C(=C(C=C2)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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